Cas no 941987-73-1 (N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 化学的及び物理的性質
名前と識別子
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
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- インチ: 1S/C17H14F2N2O3S2/c18-11-6-8-12(9-7-11)26(23,24)10-2-5-15(22)20-17-21-16-13(19)3-1-4-14(16)25-17/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
- InChIKey: ZFPLLDOMWHYCOG-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2815-0474-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-25mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-75mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-30mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2815-0474-15mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941987-73-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamideに関する追加情報
Recent Advances in the Study of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS: 941987-73-1)
In recent years, the compound N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS: 941987-73-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and fluorobenzenesulfonyl moieties, has shown promising potential in various therapeutic applications, particularly in oncology and inflammatory diseases. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and preclinical evaluations.
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves a multi-step process that ensures high purity and yield. Recent studies have optimized the synthetic route, incorporating novel catalysts and green chemistry principles to enhance efficiency and reduce environmental impact. The compound's structural integrity has been confirmed through advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have also provided insights into its conformational stability and interaction with biological targets.
One of the most significant breakthroughs in the study of this compound is its identification as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. In vitro assays have demonstrated its ability to selectively target and inhibit kinases such as EGFR and VEGFR, which are critical in tumor angiogenesis and metastasis. Furthermore, molecular docking studies have elucidated the binding interactions between the compound and the active sites of these kinases, highlighting the role of the fluorobenzenesulfonyl group in enhancing binding affinity and specificity.
Preclinical evaluations of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide have yielded encouraging results. In animal models of colorectal and breast cancer, the compound exhibited significant tumor growth inhibition with minimal off-target effects. Pharmacokinetic studies revealed favorable absorption and distribution profiles, along with a manageable toxicity profile, suggesting its potential as a candidate for further clinical development. Additionally, its anti-inflammatory properties have been explored, with preliminary data indicating efficacy in reducing cytokine production in models of rheumatoid arthritis.
Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, potential drug-drug interactions, and scalability of synthesis need to be addressed in future studies. Researchers are also investigating the possibility of structural modifications to improve bioavailability and reduce side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide represents a compelling area of research in chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent positions it as a versatile therapeutic candidate. Continued research and development efforts will be crucial in unlocking its full potential and addressing the remaining challenges in its path to clinical use.
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